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molecular formula C13H20N2O2S B3150493 N-(1-benzylpiperidin-4-yl)methanesulfonamide CAS No. 68996-25-8

N-(1-benzylpiperidin-4-yl)methanesulfonamide

Cat. No. B3150493
M. Wt: 268.38 g/mol
InChI Key: XULOBRVEVUMRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04289772

Procedure details

Methanesulphonyl chloride (2.5 g) was added dropwise to a stirred solution of 1-benzyl-4-aminopiperidine (4 g) and triethylamine (4 ml) in chloroform (40 ml) at room temperature. After 20 minutes, water (40 ml) was added, the organic layer separated, dried (MgSO4), and evaporated in vacuo to give an oil which crystallized from ether to give N-(1-benzylpiperid-4-yl)methanesulphonamide (2 g, m.p. 135°-6°).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH2:6]([N:13]1[CH2:18][CH2:17][CH:16]([NH2:19])[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N(CC)CC)C.O>C(Cl)(Cl)Cl>[CH2:6]([N:13]1[CH2:18][CH2:17][CH:16]([NH:19][S:2]([CH3:1])(=[O:4])=[O:3])[CH2:15][CH2:14]1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallized from ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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